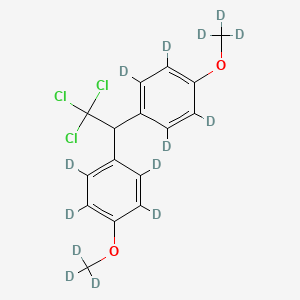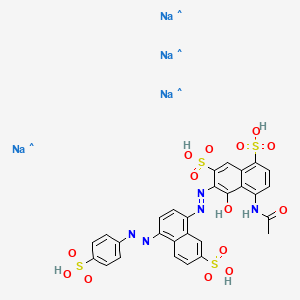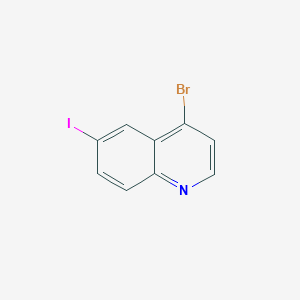
Methoxychlor D14 (bis(4-methoxyphenyl-D7))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) is a synthetic organochlorine compound. It is a deuterated form of methoxychlor, which is used as an analytical standard in various scientific studies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for specific analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) involves the introduction of deuterium atoms into the methoxychlor molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated oxidation products.
Reduction: Reduction reactions can convert the compound into deuterated reduced forms.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions are deuterated analogs of the original compound. For example, oxidation may yield deuterated methoxychlor derivatives, while reduction may produce deuterated methoxychlor alcohols .
Applications De Recherche Scientifique
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) has several scientific research applications:
Chemistry: Used as an analytical standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Mécanisme D'action
The mechanism of action of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical and physical properties, leading to unique interactions with enzymes, receptors, and other biomolecules. These interactions can affect the compound’s stability, reactivity, and overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxychlor: The non-deuterated form of Methoxychlor D14, used as an insecticide.
DDT (Dichlorodiphenyltrichloroethane): Another organochlorine insecticide with similar chemical properties.
Chlorpyrifos: An organophosphate insecticide with different chemical structure but similar applications.
Uniqueness
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct analytical advantages. The deuterium labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research and industry .
Propriétés
Formule moléculaire |
C16H15Cl3O2 |
|---|---|
Poids moléculaire |
359.7 g/mol |
Nom IUPAC |
1,2,4,5-tetradeuterio-3-[2,2,2-trichloro-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)phenyl]ethyl]-6-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
Clé InChI |
IAKOZHOLGAGEJT-DDAUHAMOSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])OC([2H])([2H])[2H])[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H])OC([2H])([2H])[2H])[2H] |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)
![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)

![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)








